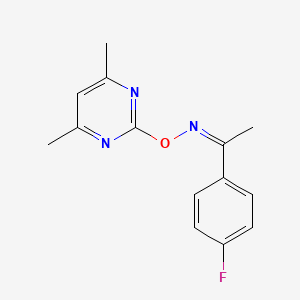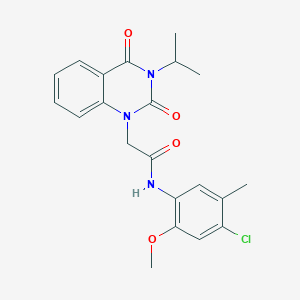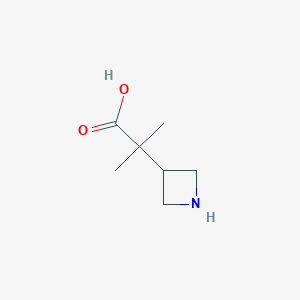
2-(Azetidin-3-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yl)-2-methylpropanoic acid, also known as Azeip, is a chiral building block used in the synthesis of various compounds. It contains a four-membered azetidine ring and a methyl group attached to the alpha carbon of the propanoic acid moiety. Azeip has gained attention in recent years due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Addition
The derivative N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, prepared from l-(+)-methionine and related to 2-(Azetidin-3-yl)-2-methylpropanoic acid, was used for catalytic asymmetric addition of organozinc reagents to aldehydes. The method achieved high enantioselectivity, demonstrating the potential of the four-membered heterocycle-based backbone as a chiral unit for catalytic asymmetric induction reactions. The presence of the bulky ferrocenyl group, compared to a phenyl group, significantly influenced the enantioselectivities (Wang et al., 2008).
Synthesis of Polyhydroxylated Azetidine Iminosugars
Polyhydroxylated azetidine iminosugars, derivatives of this compound, were synthesized from d-glucose. These compounds, including (2S,3R)-2-((R)-1,2-dihydroxyethyl)azetidin-3-ol, showed significant inhibitory activity against amyloglucosidase from Aspergillus niger, highlighting their potential in biochemical applications (Lawande et al., 2015).
Antileishmanial Agents
A series of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, structurally related to this compound, were synthesized and showed marked improvement in antileishmanial activity against Leishmania major when compared to their precursor methyleneamines. This signifies the potential of azetidin-2-one derivatives in developing antiparasitic drugs (Singh et al., 2012).
Wirkmechanismus
Target of Action
The primary target of 2-(Azetidin-3-yl)-2-methylpropanoic acid is the GABA uptake inhibitors . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system, and its uptake inhibitors are used to increase the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal excitability .
Mode of Action
It is suggested that the compound may interact with gaba uptake inhibitors, leading to an increase in the concentration of gaba in the synaptic cleft . This, in turn, enhances the inhibitory effect of GABA on neuronal excitability, potentially leading to a decrease in neuronal activity .
Biochemical Pathways
The compound is likely involved in the GABAergic pathway . By inhibiting the reuptake of GABA, it increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing its inhibitory effect on neuronal excitability . The downstream effects of this action could include a decrease in neuronal activity, which may have implications for conditions characterized by excessive neuronal activity, such as epilepsy and certain types of pain .
Result of Action
The result of the compound’s action is likely a decrease in neuronal activity due to the enhanced inhibitory effect of GABA . This could potentially be beneficial in conditions characterized by excessive neuronal activity .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(Azetidin-3-yl)-2-methylpropanoic acid are not fully understood yet. It is known that azetidine carboxylic acids, which are structurally similar to this compound, have been shown to inhibit the growth of E. coli cultures and various seedlings . The toxicity of azetidine-2-carboxylic acid, a structural analogue of L-proline, results from its incorporation into proteins due to misrecognition by prolyl-tRNA synthetase .
Cellular Effects
It is reasonable to speculate that, like other azetidine carboxylic acids, it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-(azetidin-3-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2,6(9)10)5-3-8-4-5/h5,8H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKADDBBZFSBVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

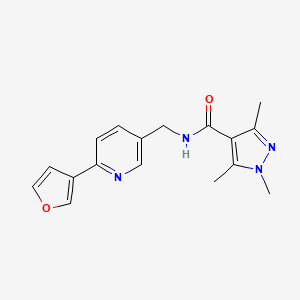
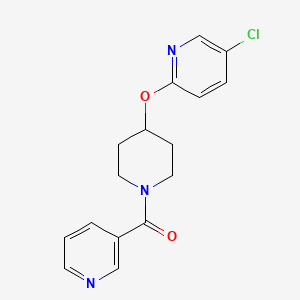
![N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)
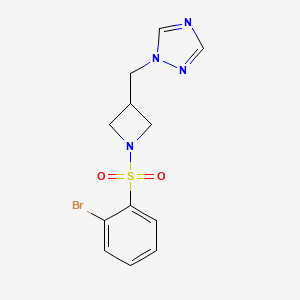
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2477840.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide](/img/structure/B2477841.png)
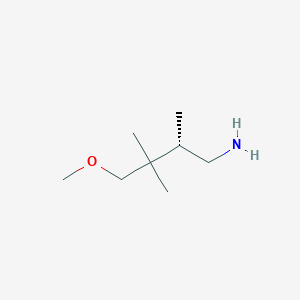
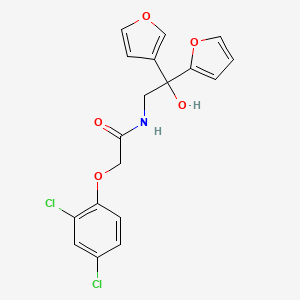
![[1-(Benzylamino)cyclohexyl]methanol](/img/structure/B2477846.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2477848.png)
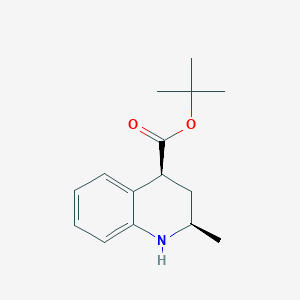
![4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2477851.png)
